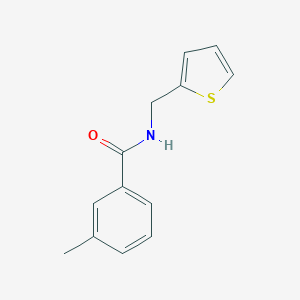![molecular formula C24H28Cl2N6O6 B443645 2-CHLORO-N~1~-[3-(4-{3-[(2-CHLORO-5-NITROBENZOYL)AMINO]PROPYL}PIPERAZINO)PROPYL]-5-NITROBENZAMIDE](/img/structure/B443645.png)
2-CHLORO-N~1~-[3-(4-{3-[(2-CHLORO-5-NITROBENZOYL)AMINO]PROPYL}PIPERAZINO)PROPYL]-5-NITROBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-N~1~-[3-(4-{3-[(2-CHLORO-5-NITROBENZOYL)AMINO]PROPYL}PIPERAZINO)PROPYL]-5-NITROBENZAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including chloro, nitro, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N~1~-[3-(4-{3-[(2-CHLORO-5-NITROBENZOYL)AMINO]PROPYL}PIPERAZINO)PROPYL]-5-NITROBENZAMIDE typically involves multi-step organic reactions. The process begins with the nitration of a benzene derivative to introduce nitro groups. This is followed by chlorination to add chloro substituents. The final steps involve the formation of amide bonds through reactions with appropriate amines and acyl chlorides .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and chlorination reactions, followed by purification steps such as recrystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N~1~-[3-(4-{3-[(2-CHLORO-5-NITROBENZOYL)AMINO]PROPYL}PIPERAZINO)PROPYL]-5-NITROBENZAMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Acylation Reactions: The amine groups can undergo acylation to form amides
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Chlorination: Chlorine gas or thionyl chloride.
Reduction: Hydrogen gas with a palladium catalyst.
Acylation: Acyl chlorides in the presence of a base
Major Products
The major products formed from these reactions include substituted benzene derivatives, amines, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-CHLORO-N~1~-[3-(4-{3-[(2-CHLORO-5-NITROBENZOYL)AMINO]PROPYL}PIPERAZINO)PROPYL]-5-NITROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of 2-CHLORO-N~1~-[3-(4-{3-[(2-CHLORO-5-NITROBENZOYL)AMINO]PROPYL}PIPERAZINO)PROPYL]-5-NITROBENZAMIDE involves interactions with molecular targets such as enzymes or receptors. The nitro and chloro groups can participate in various binding interactions, while the amide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-N~1~-[3-(4-{3-[(2-CHLORO-5-NITROBENZOYL)AMINO]PROPYL}PIPERAZINO)PROPYL]-5-NITROBENZAMIDE: Similar in structure but with different substituents.
2-CHLORO-4-METHYL-5-NITROPYRIDINE: Contains similar functional groups but with a pyridine ring instead of a benzene ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the spatial arrangement of these groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H28Cl2N6O6 |
|---|---|
Molecular Weight |
567.4g/mol |
IUPAC Name |
2-chloro-N-[3-[4-[3-[(2-chloro-5-nitrobenzoyl)amino]propyl]piperazin-1-yl]propyl]-5-nitrobenzamide |
InChI |
InChI=1S/C24H28Cl2N6O6/c25-21-5-3-17(31(35)36)15-19(21)23(33)27-7-1-9-29-11-13-30(14-12-29)10-2-8-28-24(34)20-16-18(32(37)38)4-6-22(20)26/h3-6,15-16H,1-2,7-14H2,(H,27,33)(H,28,34) |
InChI Key |
HVUIGOGGTRASFW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)CCCNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)CCCNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl 2-methylpropanoate](/img/structure/B443562.png)
![Ethyl 4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B443563.png)

![Ethyl 4-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B443565.png)
![Methyl 4-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B443566.png)
![2-amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B443567.png)
![ethyl 6-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B443569.png)
![Methyl 4-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B443572.png)
![Ethyl 4-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B443573.png)
![Ethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B443576.png)
![Ethyl 4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B443577.png)

![2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-pyrano[2,3-b]chromene-3-carbonitrile](/img/structure/B443582.png)
![Ethyl 4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B443584.png)
